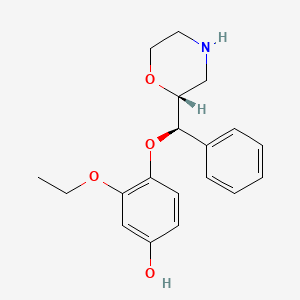
5-Fluoro-4-hydroxyquinoline PB-22
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Fluoro-4-hydroxyquinoline PB-22 is a synthetic cannabinoid that has gained attention in recent years due to its structural similarity to other well-known synthetic cannabinoids such as JWH-018 and AM2201 . It is characterized by the presence of a quinolinyl ester moiety, which distinguishes it from other synthetic cannabinoids that typically contain a naphthylacyl group . This compound has been detected in various herbal blends and is known for its potent psychoactive effects .
准备方法
The synthesis of 5-Fluoro-4-hydroxyquinoline PB-22 involves several steps, starting with the preparation of the quinolinyl ester intermediate. The synthetic route typically includes the following steps :
Formation of the quinolinyl ester: This involves the reaction of quinoline with an appropriate esterifying agent under acidic conditions.
Introduction of the fluorine atom: The fluorine atom is introduced through a fluorination reaction, often using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Final assembly: The final step involves the coupling of the fluorinated quinolinyl ester with an indole derivative to form the desired product.
化学反应分析
5-Fluoro-4-hydroxyquinoline PB-22 undergoes various chemical reactions, including :
Oxidation: This compound can be oxidized to form various metabolites, including hydroxylated and carboxylated derivatives.
Reduction: Reduction reactions can lead to the formation of reduced quinoline derivatives.
Substitution: Substitution reactions, particularly involving the fluorine atom, can yield a variety of substituted products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The major products formed from these reactions are typically hydroxylated, carboxylated, and substituted derivatives of the original compound .
科学研究应用
5-Fluoro-4-hydroxyquinoline PB-22 has several scientific research applications, including :
Chemistry: It is used as a reference standard in analytical chemistry for the identification and differentiation of synthetic cannabinoids.
Biology: Research on its metabolism and biological effects helps in understanding the pharmacokinetics and toxicology of synthetic cannabinoids.
Medicine: While not used therapeutically, studies on this compound contribute to the broader understanding of cannabinoid receptor interactions and potential therapeutic targets.
Industry: It is used in the development of analytical methods for the detection of synthetic cannabinoids in various matrices.
作用机制
The mechanism of action of 5-Fluoro-4-hydroxyquinoline PB-22 involves its interaction with cannabinoid receptors, primarily CB1 and CB2 . Upon binding to these receptors, it mimics the effects of natural cannabinoids, leading to psychoactive effects. The molecular targets and pathways involved include the activation of G-protein coupled receptors, which subsequently influence various intracellular signaling pathways .
相似化合物的比较
5-Fluoro-4-hydroxyquinoline PB-22 is structurally similar to other synthetic cannabinoids such as JWH-018 and AM2201 . it is unique due to the presence of the quinolinyl ester moiety, which is not found in the other compounds . This structural difference may influence its binding affinity and potency at cannabinoid receptors .
Similar Compounds
JWH-018: A first-generation synthetic cannabinoid with a naphthylacyl group.
AM2201: A second-generation synthetic cannabinoid with a fluorinated naphthylacyl group.
PB-22: A non-fluorinated analog of this compound with similar structural features.
属性
IUPAC Name |
quinolin-4-yl 1-(5-fluoropentyl)indole-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN2O2/c24-13-6-1-7-15-26-16-19(17-8-3-5-11-21(17)26)23(27)28-22-12-14-25-20-10-4-2-9-18(20)22/h2-5,8-12,14,16H,1,6-7,13,15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGYDJIOQSQDDAR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)OC(=O)C3=CN(C4=CC=CC=C43)CCCCCF |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101345199 |
Source


|
| Record name | 4-Quinolinyl 1-(5-fluoropentyl)-1H-indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101345199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1797132-65-0 |
Source


|
| Record name | 4-Quinolinyl 1-(5-fluoropentyl)-1H-indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101345199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(Methylamino)benzo[d]thiazol-4-ol](/img/structure/B568708.png)






![5-[[3-(2-Carboxyethylcarbamoyl)phenyl]diazenyl]-2-hydroxybenzoic acid](/img/structure/B568721.png)
![(alphaR)-2-Chloro-alpha-[(phenylsulfonyl)oxy]-benzeneacetic Acid Ethyl Ester](/img/structure/B568722.png)
![4-[(6-Chloro-3-pyridinyl)amino]cyclohexanone](/img/structure/B568723.png)

